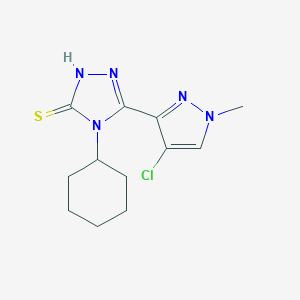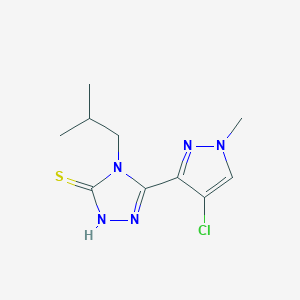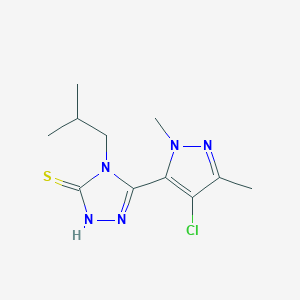
(8Z)-2-amino-8-(2,3-dimethoxybenzylidene)-4-(2,3-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(8Z)-2-amino-8-(2,3-dimethoxybenzylidene)-4-(2,3-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, also known as DMBC, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of chromene derivatives, which have been shown to possess a range of biological activities.
作用机制
The mechanism of action of (8Z)-2-amino-8-(2,3-dimethoxybenzylidene)-4-(2,3-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is not fully understood. However, studies have shown that it may exert its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. This compound has also been shown to inhibit the activity of certain enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce oxidative stress in cells. This compound has also been shown to induce apoptosis in cancer cells and to inhibit the proliferation of cancer cells.
实验室实验的优点和局限性
One of the advantages of (8Z)-2-amino-8-(2,3-dimethoxybenzylidene)-4-(2,3-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is that it has been shown to possess a range of biological activities, making it a potentially useful compound for a variety of research applications. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain research applications.
未来方向
There are several potential future directions for research on (8Z)-2-amino-8-(2,3-dimethoxybenzylidene)-4-(2,3-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. One area of interest is the development of this compound-based therapeutics for the treatment of neurodegenerative diseases. Another potential area of research is the investigation of this compound as a potential anticancer agent. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its use in various research applications.
合成方法
The synthesis of (8Z)-2-amino-8-(2,3-dimethoxybenzylidene)-4-(2,3-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves the condensation of 2,3-dimethoxybenzaldehyde and 2,3-dimethoxyacetophenone with malononitrile and ammonium acetate in the presence of glacial acetic acid. The resulting product is then subjected to cyclization and reduction reactions to yield this compound.
科学研究应用
(8Z)-2-amino-8-(2,3-dimethoxybenzylidene)-4-(2,3-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been extensively studied for its potential therapeutic applications. It has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases.
属性
分子式 |
C27H28N2O5 |
|---|---|
分子量 |
460.5 g/mol |
IUPAC 名称 |
(8Z)-2-amino-4-(2,3-dimethoxyphenyl)-8-[(2,3-dimethoxyphenyl)methylidene]-4,5,6,7-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C27H28N2O5/c1-30-21-12-6-9-17(25(21)32-3)14-16-8-5-10-18-23(20(15-28)27(29)34-24(16)18)19-11-7-13-22(31-2)26(19)33-4/h6-7,9,11-14,23H,5,8,10,29H2,1-4H3/b16-14- |
InChI 键 |
CTVLQMQEWOKQLT-PEZBUJJGSA-N |
手性 SMILES |
COC1=CC=CC(=C1OC)/C=C\2/CCCC3=C2OC(=C(C3C4=C(C(=CC=C4)OC)OC)C#N)N |
SMILES |
COC1=CC=CC(=C1OC)C=C2CCCC3=C2OC(=C(C3C4=C(C(=CC=C4)OC)OC)C#N)N |
规范 SMILES |
COC1=CC=CC(=C1OC)C=C2CCCC3=C2OC(=C(C3C4=C(C(=CC=C4)OC)OC)C#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279865.png)
![N-[(5-chloro-1H-indol-2-yl)methyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B279866.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B279871.png)
![4-benzyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B279872.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B279873.png)


![4-(3-chlorophenyl)-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B279878.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide](/img/structure/B279879.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B279880.png)
![1-ethyl-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1H-pyrazole-5-carboxamide](/img/structure/B279881.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279883.png)
![N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-2-{4-nitro-1H-pyrazol-1-yl}acetamide](/img/structure/B279884.png)

